exo-8-Oxabicyclo[3.2.1]octan-3-ol
Overview
Description
exo-8-Oxabicyclo[3.2.1]octan-3-ol: is a bicyclic organic compound with the molecular formula C7H12O2 It is characterized by a unique structure that includes an oxygen atom incorporated into a bicyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Gold(I)-Catalyzed Tandem 1,3-Acyloxy Migration/Ferrier Rearrangement:
- This method involves the use of glycal-derived 1,6-enyne bearing propargylic carboxylates.
- The reaction is catalyzed by gold(I) and proceeds through a tandem 1,3-acyloxy migration and Ferrier rearrangement to yield enantiomerically pure exo-8-Oxabicyclo[3.2.1]octan-3-ol .
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Tandem C–H Oxidation/Oxa-[3,3] Cope Rearrangement/Aldol Reaction:
- This method utilizes allylic silylethers and is promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2.
- The reaction sequence includes C–H oxidation, oxa-[3,3] Cope rearrangement, and aldol reaction to efficiently construct the 8-oxabicyclo[3.2.1]octane scaffold .
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- exo-8-Oxabicyclo[3.2.1]octan-3-ol can undergo oxidation reactions to form various oxidized derivatives.
- Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction:
- Reduction reactions can convert this compound to its corresponding alcohol or other reduced forms.
- Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
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Substitution:
- The compound can participate in substitution reactions, where functional groups are replaced by other groups.
- Common reagents for substitution reactions include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, KCN).
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry:
- exo-8-Oxabicyclo[3.2.1]octan-3-ol is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures .
Biology and Medicine:
- The compound’s unique structure makes it a valuable scaffold for the development of biologically active molecules. It has potential applications in drug discovery and development.
Industry:
- In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of exo-8-Oxabicyclo[3.2.1]octan-3-ol depends on its specific application. In general, the compound can interact with various molecular targets and pathways, depending on its functionalization and the context in which it is used. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.
Comparison with Similar Compounds
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8-Azabicyclo[3.2.1]octane:
- This compound is structurally similar but contains a nitrogen atom instead of an oxygen atom in the bicyclic ring.
- It is the central core of tropane alkaloids, which have significant biological activities .
-
11-Oxatricyclo[5.3.1.0]undecane:
- This compound features a tricyclic ring system with an oxygen atom.
- It is synthesized from glycals and has applications in the synthesis of natural products .
Uniqueness:
- exo-8-Oxabicyclo[3.2.1]octan-3-ol is unique due to its specific bicyclic structure with an oxygen atom, which imparts distinct chemical reactivity and potential applications in various fields.
Properties
IUPAC Name |
(1R,5S)-8-oxabicyclo[3.2.1]octan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-5-3-6-1-2-7(4-5)9-6/h5-8H,1-4H2/t5?,6-,7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGTZGMKSPXFEQ-DGUCWDHESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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